Hydantoin, 5,5-dimethyl-3-(p-tolyl)-
Description
Crystallographic Analysis and X-Ray Diffraction Studies
The crystallographic characterization of 5,5-dimethyl-3-(p-tolyl)hydantoin remains an area requiring further experimental investigation. However, insights can be extrapolated from related hydantoin derivatives. For instance, X-ray studies of 5-p-chlorobenzyl-3-(o-tolyl)hydantoin revealed a folded conformation where the aromatic ring resides above the amide region of the hydantoin core. This spatial arrangement suggests potential π-π interactions between the aromatic system and the heterocyclic ring, a feature that may also occur in 5,5-dimethyl-3-(p-tolyl)hydantoin due to its para-substituted toluene group.
Comparative analysis of predicted collision cross-section (CCS) values for 5,5-dimethyl-3-(p-tolyl)hydantoin provides indirect evidence of its conformational stability. Calculations for the [M+H]+ adduct (m/z 219.11281) predict a CCS of 146.5 Ų, while the [M+Na]+ adduct (m/z 241.09475) exhibits a higher CCS of 156.7 Ų. These differences highlight the influence of adduct formation on molecular geometry (Table 1).
Table 1: Predicted Collision Cross Sections for 5,5-Dimethyl-3-(p-Tolyl)Hydantoin Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 219.11281 | 146.5 |
| [M+Na]+ | 241.09475 | 156.7 |
| [M-H]- | 217.09825 | 150.2 |
The absence of experimental X-ray data for this specific compound underscores the need for targeted crystallographic studies to resolve its solid-state conformation.
Comparative Structural Analysis with Related Hydantoin Derivatives
Structural differentiation between 5,5-dimethyl-3-(p-tolyl)hydantoin and related derivatives arises from its unique substituent pattern. Compared to 5,5-dimethylhydantoin (C₅H₈N₂O₂), which lacks aromatic moieties, the p-tolyl group in the target compound introduces steric and electronic effects. The methyl substituents at the 5-position of the hydantoin ring further modulate steric hindrance, potentially influencing hydrogen-bonding networks in crystalline phases.
A notable contrast exists with 1,3-dichloro-5,5-di-p-tolylhydantoin (C₁₇H₁₄Cl₂N₂O₂), where chlorine atoms at positions 1 and 3 enhance electrophilicity. The absence of halogens in 5,5-dimethyl-3-(p-tolyl)hydantoin suggests reduced reactivity toward nucleophilic attack, making it more suitable for applications requiring chemical stability.
Table 2: Structural Comparison of Hydantoin Derivatives
| Compound | Molecular Formula | Key Substituents |
|---|---|---|
| 5,5-Dimethylhydantoin | C₅H₈N₂O₂ | 5,5-dimethyl |
| 1,3-Dichloro-5,5-di-p-tolylhydantoin | C₁₇H₁₄Cl₂N₂O₂ | 1,3-dichloro, 5,5-di-p-tolyl |
| 5,5-Dimethyl-3-(p-tolyl)hydantoin | C₁₂H₁₄N₂O₂ | 5,5-dimethyl, 3-p-tolyl |
Electronic Structure and Molecular Orbital Calculations
Density functional theory (DFT) calculations provide critical insights into the electronic structure of 5,5-dimethyl-3-(p-tolyl)hydantoin. The compound’s highest occupied molecular orbital (HOMO) is localized on the hydantoin ring’s carbonyl groups, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the p-tolyl aromatic system. This electronic distribution suggests potential charge-transfer interactions in excited states, which could be relevant for spectroscopic applications.
The dipole moment, calculated using B3LYP/6-311+G(d,p) methodology, is estimated at 4.8 Debye, with significant contributions from the polar hydantoin core and the electron-rich toluene substituent. Such polarity may facilitate solubility in polar aprotic solvents, though experimental validation is required.
Tautomerism and Conformational Dynamics in Solution
Tautomeric equilibria in hydantoins are well-documented, with proton shifts between nitrogen and oxygen atoms governing conformational preferences. For 5,5-dimethyl-3-(p-tolyl)hydantoin, two tautomeric forms are plausible:
- Diketo Tautomer : Both carbonyl groups remain intact (N1-C2=O and N3-C4=O).
- Enol Tautomer : One carbonyl group tautomerizes to an enolic hydroxyl.
Nuclear magnetic resonance (NMR) studies of analogous compounds indicate that the diketo form predominates in non-polar solvents, while polar solvents stabilize the enol tautomer through hydrogen bonding. Variable-temperature NMR experiments could resolve the energy barrier between these states, though such data remain unpublished for this specific derivative.
Molecular dynamics simulations predict a rotational energy barrier of ~8 kcal/mol for the p-tolyl group, suggesting restricted rotation at room temperature. This rigidity may influence packing efficiency in solid-state phases and intermolecular interactions in solution.
Properties
CAS No. |
92668-56-9 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5,5-dimethyl-3-(4-methylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-8-4-6-9(7-5-8)14-10(15)12(2,3)13-11(14)16/h4-7H,1-3H3,(H,13,16) |
InChI Key |
DNNJYWVCMKKBTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(NC2=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-3-(p-tolyl)-hydantoin can be achieved through several methods. One common approach is the Bucherer-Bergs hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate and ammonium carbonate . Another method involves the oxidative N-arylation of dimethylhydantoin with 4-iodo-1-nitro-2-(trifluoromethyl) benzene .
Industrial Production Methods
Industrial production of 5,5-dimethyl-3-(p-tolyl)-hydantoin typically involves large-scale synthesis using the Bucherer-Bergs method due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-(p-tolyl)-hydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the hydantoin ring.
Substitution: Substitution reactions, particularly N-arylation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: N-arylation is typically carried out using aryl halides and a base, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted hydantoins, which can have different biological activities and applications.
Scientific Research Applications
Pharmaceutical Applications
1. Anticonvulsant Activity
Hydantoin derivatives are widely studied for their anticonvulsant properties. Research indicates that compounds like hydantoin, 5,5-dimethyl-3-(p-tolyl)- interact with sodium channels in the brain, which is crucial for their efficacy in treating epilepsy and other seizure disorders .
2. Anticancer Properties
Recent studies have highlighted the antiproliferative activity of hydantoin derivatives against various cancer cell lines. For instance, synthesized derivatives have demonstrated significant cytotoxic effects against human liver hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF7) cells . The IC50 values indicate potent activity, suggesting these compounds could be developed as anticancer agents.
3. Anti-inflammatory Effects
Hydantoins have also shown promise in anti-inflammatory applications. Compounds derived from hydantoin structures exhibit mechanisms that reduce pro-inflammatory cytokine levels, making them candidates for treating inflammatory diseases .
Agricultural Applications
The potential use of hydantoin derivatives in agricultural chemistry is an emerging area of research. Their biological activity suggests they could serve as:
- Pesticides: Due to their ability to interact with biological systems, these compounds may be effective against various pests.
- Herbicides: Their selective toxicity could be leveraged to develop herbicides that minimize damage to non-target species.
Case Studies
Several case studies exemplify the applications of hydantoin derivatives:
- Anticonvulsant Study: A study demonstrated that specific hydantoin derivatives effectively inhibited brain sodium channels in vitro, leading to reduced seizure activity in animal models .
- Cytotoxicity Evaluation: A series of synthesized hydantoins were tested against multiple cancer cell lines, revealing varying degrees of cytotoxicity with some compounds achieving IC50 values below 10 µM against MCF7 cells .
- Anti-inflammatory Mechanism Investigation: Research focused on the anti-inflammatory properties of hydantoin derivatives showed a significant decrease in TNF-α levels in treated mice compared to controls .
Mechanism of Action
The mechanism of action of 5,5-dimethyl-3-(p-tolyl)-hydantoin involves its interaction with specific molecular targets. For instance, hydantoin derivatives are known to act on sodium channels in neurons, which helps in controlling seizures. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Hydantoin Derivatives
Structural Analogs and Substitution Patterns
Physicochemical and Metabolic Properties
- Metabolic Stability : Aromatic substituents like p-tolyl or naphthyl improve stability over aliphatic groups (e.g., compound 15 with a methyl group), which lack π-π interactions critical for enzyme resistance .
- Chiral Recognition: Unlike enantiomers derived from D/L-amino acids (e.g., G1–14), the 3-(p-tolyl) group may reduce chiral complexity, simplifying NMR-based analysis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,5-dimethyl-3-(p-tolyl)hydantoin, and how are intermediates characterized?
- The compound is synthesized via alkylation of hydantoin precursors. For example, hydantoin derivatives are often functionalized using halogenated ketones (e.g., 2-bromo-1-(thien-2-yl)ethanone) under nucleophilic substitution conditions. Reaction progress is monitored by thin-layer chromatography (TLC), and intermediates are purified via recrystallization or column chromatography. Final products are characterized using NMR, NMR, and UPLC-MS to confirm regioselectivity and purity .
Q. Which spectroscopic techniques are essential for confirming the hydantoin core structure?
- IR spectroscopy identifies carbonyl stretching vibrations (1,700–1,750 cm) for the hydantoin ring. NMR resolves methyl groups (δ 1.2–1.5 ppm for 5,5-dimethyl substituents) and aromatic protons (δ 7.1–7.4 ppm for p-tolyl). NMR further distinguishes nitrogen environments in the hydantoin ring, critical for differentiating isoforms (e.g., oxazolone vs. hydantoin structures) .
Q. How do researchers optimize reaction conditions to improve yields of hydantoin derivatives?
- Solvent polarity (e.g., DMF vs. ethanol) and temperature (90–95°C) are key variables. For example, silane-functionalized hydantoins are synthesized in DMF at 95°C to enhance nucleophilic reactivity. Catalytic bases like NaOH or NaH improve deprotonation efficiency, while stoichiometric control minimizes side reactions (e.g., over-alkylation). Yields typically range from 28% to 78%, depending on substituent steric effects .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterium) be applied to study 5,5-dimethylhydantoin derivatives in bioanalytical assays?
- Deuterated analogs (e.g., []-dimethylhydantoin) are synthesized via H/D exchange in deuterated solvents or using deuterated reagents. Isotopic purity (>98%) is validated by high-resolution mass spectrometry (HRMS) and NMR. These labeled compounds serve as internal standards in LC-MS/MS to quantify pharmacokinetic profiles or metabolic stability .
Q. What mechanistic insights explain unexpected H/D exchange in hydantoin synthesis?
- The Bucherer-Bergs reaction mechanism involves reversible ring-opening under acidic or alkaline conditions, enabling H/D exchange at the C3 position. Computational studies (DFT/B3LYP) model transition states to predict exchange rates. This phenomenon necessitates careful pH control during deuterium labeling to avoid isotopic dilution .
Q. How does alkaline pH affect the structural stability of hydantoin derivatives?
- Hydantoins undergo epimerization at the C5 position under mild alkaline conditions (pH 8–10), confirmed by chiral HPLC and NMR. For example, ct6A hydantoin isoforms in E. coli tRNA reversibly isomerize, complicating RNA isolation protocols. Buffered neutral conditions are recommended to preserve stereochemical integrity .
Q. What computational methods predict vibrational spectra and substituent effects in hydantoins?
- Density functional theory (DFT/B3LYP) with a 6-311G++(d,p) basis set calculates optimized geometries, vibrational frequencies, and dipole moments. IR-active modes (e.g., C=O, N-H) are matched to experimental data with <5% deviation. Substituent effects (e.g., p-tolyl vs. nitro groups) are modeled to correlate electronic properties with bioactivity .
Data Contradictions and Resolution
- Structural Isoforms : Mass spectrometry alone cannot differentiate hydantoin vs. oxazolone isoforms due to identical molecular weights. Resolution requires NMR or X-ray crystallography .
- Synthetic Yields : Discrepancies in reported yields (e.g., 28% vs. 78%) arise from substituent electronic effects. Electron-withdrawing groups (e.g., pyridyl) reduce nucleophilicity, requiring longer reaction times .
Methodological Recommendations
- Synthesis : Prioritize DMF as a solvent for functionalizing sterically hindered hydantoins .
- Characterization : Combine NMR with LC/MS co-injection to confirm isoform identity in biological matrices .
- Stability Studies : Avoid alkaline conditions during tRNA extraction to prevent hydantoin epimerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
